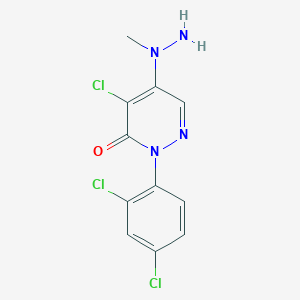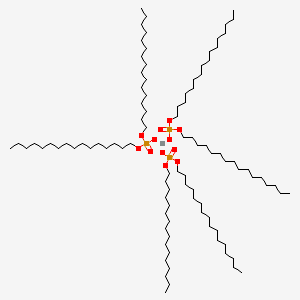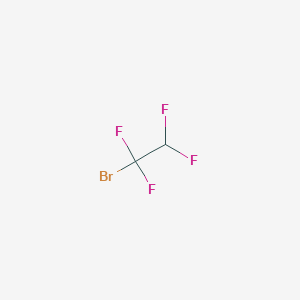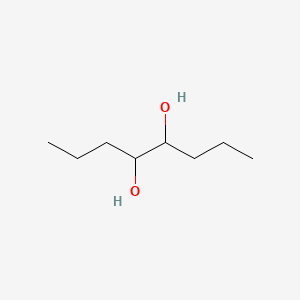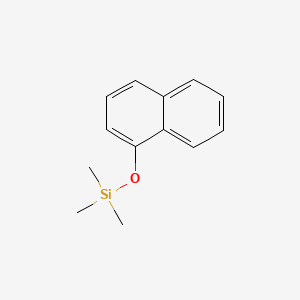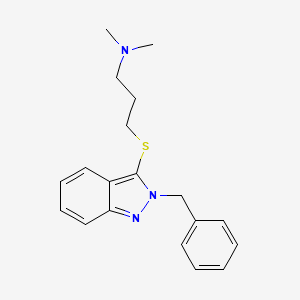
Dazidamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used in the treatment of inflammatory conditions and pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dazidamine involves several steps, starting with the preparation of the core indazole structure. The key steps include:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylaminopropyl Group: This step involves the reaction of the intermediate with a dimethylaminopropyl reagent under controlled conditions.
Thioether Formation: The final step involves the formation of the thioether linkage, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dazidamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form stable N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the this compound structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and flavin-containing monooxygenases (FMOs).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced analogs, and various substituted derivatives of this compound .
Scientific Research Applications
Dazidamine has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying flavin-containing monooxygenase (FMO) activity.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
Dazidamine exerts its effects primarily through the inhibition of prostaglandin G/H synthase (PGHS) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The molecular targets include PGHS-1 and PGHS-2, and the pathways involved are related to the cyclooxygenase (COX) pathway .
Comparison with Similar Compounds
Similar Compounds
Benzydamine: Another NSAID with similar anti-inflammatory and analgesic properties.
Cimetidine: A histamine H2 receptor antagonist that also undergoes FMO-catalyzed oxidation.
Clozapine: An antipsychotic drug that shares some metabolic pathways with dazidamine
Uniqueness
This compound is unique in its specific inhibition of PGHS enzymes and its rapid metabolism to stable N-oxide derivatives, making it a valuable probe for studying FMO activity and a potential therapeutic agent with distinct pharmacological properties .
Properties
CAS No. |
75522-73-5 |
|---|---|
Molecular Formula |
C19H23N3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-(2-benzylindazol-3-yl)sulfanyl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23N3S/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)20-22(19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |
InChI Key |
VPMZGRVNLHDREW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCCSC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |
Key on ui other cas no. |
75522-73-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


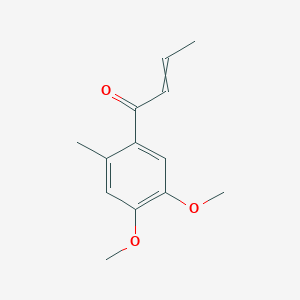
![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)
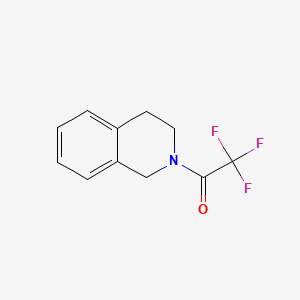
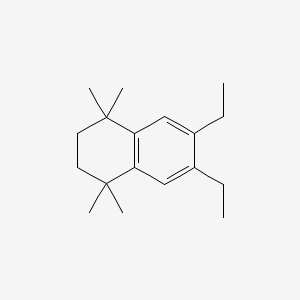
![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
